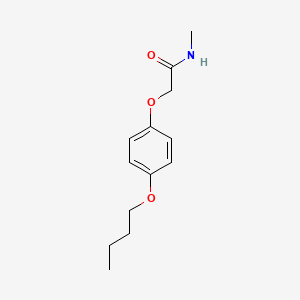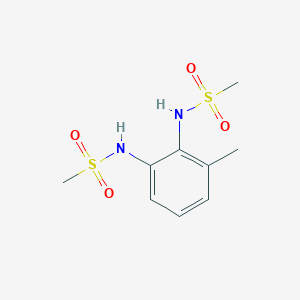![molecular formula C19H21N3O3 B5461624 2-morpholin-4-ylethyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B5461624.png)
2-morpholin-4-ylethyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-morpholin-4-ylethyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-morpholin-4-ylethyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate involves multiple steps, starting from the basic indole structure. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-morpholin-4-ylethyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-morpholin-4-ylethyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-morpholin-4-ylethyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets in the body. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-morpholin-4-ylethyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate include other indole derivatives such as:
1-methyl-9H-pyrido[3,4-b]indole: Known for its biological activities and used as a reference compound in various studies.
Indole-3-acetic acid: A plant hormone with diverse biological functions.
Indole-3-carbinol: Studied for its anticancer properties and potential health benefits.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
2-morpholin-4-ylethyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-18-15(14-4-2-3-5-16(14)21-18)12-17(20-13)19(23)25-11-8-22-6-9-24-10-7-22/h2-5,12,21H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGQFNKXDGAMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)OCCN3CCOCC3)C4=CC=CC=C4N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

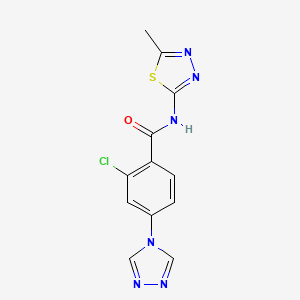
![{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5461572.png)
![(6Z)-2-butyl-6-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5461579.png)
![N-[1-(4-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5461581.png)
![N-benzyl-4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B5461594.png)

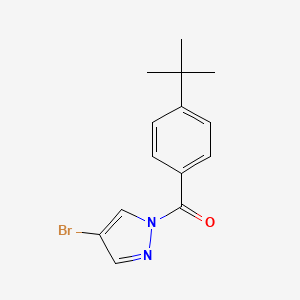
![[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1-methylcyclopropyl)methanone](/img/structure/B5461620.png)
![2-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]ACETAMIDE](/img/structure/B5461625.png)
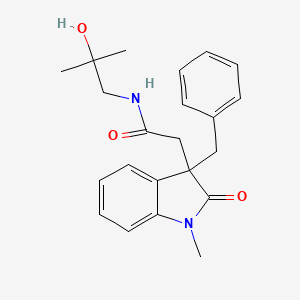
![5-{4-[2-(3-chlorophenyl)-1H-imidazol-1-yl]phenoxy}-1H-tetrazole](/img/structure/B5461636.png)
